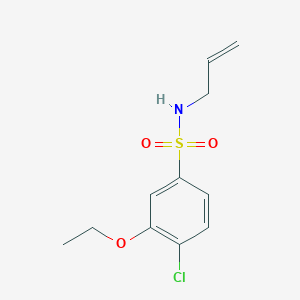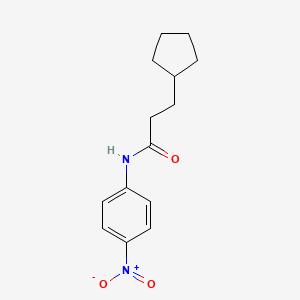
N'-(4-phenylcyclohexylidene)hexanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenylcyclohexylidene)hexanohydrazide, commonly known as PHP or PHP-1, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1969 by a team of researchers led by Victor R. Vollhardt. Since then, PHP has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of PHP is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and memory formation. PHP is thought to block the activity of the NMDA receptor, leading to a dissociative state and anesthesia.
Biochemical and Physiological Effects
PHP has been shown to produce a range of biochemical and physiological effects in animal studies. These include changes in heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PHP in lab experiments is its relatively low cost compared to other dissociative anesthetics. However, its potency can vary depending on the source and purity of the compound, which can make it difficult to control dosages. Additionally, PHP has a short duration of action, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on PHP. One area of interest is its potential use in the treatment of depression and other psychiatric disorders. Other researchers are investigating the use of PHP as a tool to study the mechanisms of memory formation and synaptic plasticity. Finally, there is ongoing research into the synthesis of new compounds that are structurally similar to PHP, with the aim of developing more potent and selective dissociative anesthetics.
Métodos De Síntesis
The synthesis of PHP involves the reaction of cyclohexanone with phenylhydrazine in the presence of hydrochloric acid to form 4-phenylcyclohexanone hydrazone. This hydrazone is then reacted with n-butyllithium to form the corresponding lithium salt, which is further reacted with 1-bromohexane to yield PHP.
Aplicaciones Científicas De Investigación
PHP has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and depression. It has also been used as a tool to study the mechanism of action of other dissociative anesthetics, such as ketamine.
Propiedades
IUPAC Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-2-3-5-10-18(21)20-19-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,16H,2-3,5,10-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSDEBXMNHFRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-phenylcyclohexylidene)amino]hexanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4944071.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)

![dimethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4944085.png)
![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B4944101.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)